
Taxiresinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxiresinol is a lignan that consists of tetrahydrofuran substituted by a 3,4-dihydroxyphenyl group at position 2, a hydroxymethyl group at position 3 and a 4-hydroxy-3-methoxybenzyl group at position 4. It has been isolated from Taxus yunnanensis. It has a role as a plant metabolite. It is a lignan, a polyphenol, a tetrol, a member of oxolanes and a member of guaiacols.
Applications De Recherche Scientifique
Anticancer Activity Taxiresinol, a lignan found in the heartwood of Taxus wallichiana, has demonstrated notable anticancer activity in vitro against various cancer cell lines including colon, liver, ovarian, and breast cancer. Its absolute configuration has been determined through chemical correlation and X-ray crystallography, highlighting its potential in cancer research and therapy (Chattopadhyay et al., 2003).
Anti-ulcerogenic Effects Research on lignans from Taxus baccata L., including taxiresinol, has shown significant anti-ulcerogenic activity. These findings come from an in vivo model studying ethanol-induced ulcerogenesis in rats, where taxiresinol exhibited the most prominent effect among the tested lignans (Gurbuz et al., 2004).
Hypoglycemic Effects The wood of Taxus yunnanensis, containing taxiresinol among its lignans, was studied for its hypoglycemic effects in streptozotocin-induced diabetic rats. The research demonstrated that taxiresinol significantly lowered fasting blood glucose levels, suggesting a potential for managing diabetes (Banskota et al., 2006).
Hepatoprotective Effects Taxiresinol, isolated from Taxus yunnanensis, has been investigated for its hepatoprotective effects against D-galactosamine and lipopolysaccharide-induced liver injury in mice. The study suggests that taxiresinol can significantly inhibit hepatocyte DNA fragmentation and apoptotic body formation, offering a potential therapeutic avenue for liver diseases (Nguyen et al., 2004).
Anti-inflammatory and Antinociceptive Activities Taxiresinol, among other lignans from Taxus baccata L., has shown to possess significant anti-inflammatory and antinociceptive activities. This research underlines its potential in the development of treatments for inflammatory conditions and pain management (Kuepeli et al., 2003).
Antioxidant Activity In addition to the above pharmacological activities, taxiresinol has been recognized for its antioxidant properties. Its ability to mitigate oxidative DNA damage and protect against toxicities, such as those induced by heavy metals in animal models, further expands its potential for health-promoting applications (Manigandan et al., 2015).
Propriétés
Nom du produit |
Taxiresinol |
|---|---|
Formule moléculaire |
C19H22O6 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3/t13-,14-,19+/m0/s1 |
Clé InChI |
SNZZAHRDXCGWEM-CKFHNAJUSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)O)O |
SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O |
Synonymes |
taxiresinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




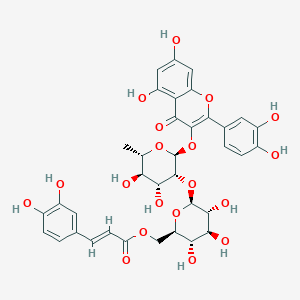

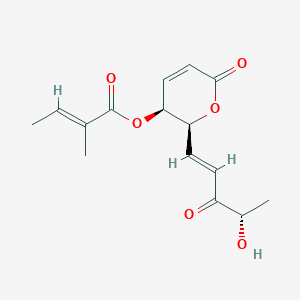
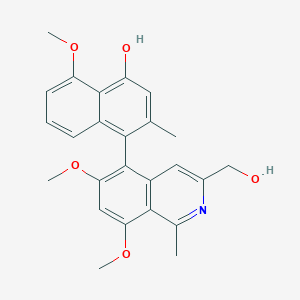





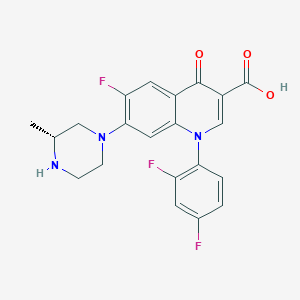

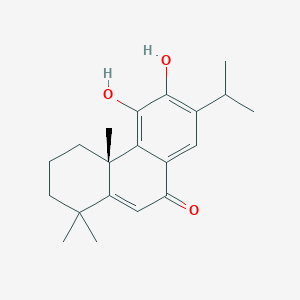
![(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid](/img/structure/B1249378.png)